molecular formula C10H15NO3 B12869455 4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one

4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one

Cat. No.: B12869455
M. Wt: 197.23 g/mol
InChI Key: YDAJJXXWRCQAOI-UHFFFAOYSA-N
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Description

4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one is a chemical compound that belongs to the class of furanones Furanones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one typically involves multiple steps starting from readily available precursors. One common method involves the reaction of mucochloric acid with cyclopentylmethanol under specific conditions to form the cyclopentylmethoxy derivative. This intermediate is then subjected to further reactions to introduce the amino group and form the final furanone structure .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act on certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one include other furanones with different substituents, such as:

Uniqueness

What sets this compound apart is its specific cyclopentylmethoxy substituent, which can impart unique biological and chemical properties. This structural feature may influence its reactivity, binding affinity to biological targets, and overall stability.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

3-amino-2-(cyclopentylmethoxy)-2H-furan-5-one

InChI

InChI=1S/C10H15NO3/c11-8-5-9(12)14-10(8)13-6-7-3-1-2-4-7/h5,7,10H,1-4,6,11H2

InChI Key

YDAJJXXWRCQAOI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2C(=CC(=O)O2)N

Origin of Product

United States

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